Unveiling 9-Tetradecen-5-olide: A Technical Guide to its Discovery, Isolation, and Characterization
Unveiling 9-Tetradecen-5-olide: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 9-Tetradecen-5-olide, a significant δ-lactone. Initially identified as a trace constituent of butterfat, this document details the pioneering work that led to its discovery and outlines the experimental protocols for its isolation from natural sources. Furthermore, a representative synthetic pathway is presented, offering a reproducible method for its preparation in a laboratory setting. All pertinent quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Discovery and Natural Occurrence
The initial discovery of 9-Tetradecen-5-olide, systematically known as 5-hydroxy-9-tetradecenoic acid lactone, is credited to the extensive research on the trace components of butterfat. Pioneering work in the early 1960s by Boldingh and Taylor led to the identification of a series of aliphatic lactones, including the C14 unsaturated δ-lactone, which contributes to the characteristic flavor profile of butter.[1] This discovery contradicted earlier assumptions that this lactone was not found in nature and highlighted the complexity of natural flavor chemistry.
The isolation of this and other lactones from butterfat was a significant analytical challenge due to their low concentrations. The work laid the foundation for understanding the chemical basis of dairy flavors and has since led to the use of 9-Tetradecen-5-olide as a recognized flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
Physicochemical Properties
9-Tetradecen-5-olide is a colorless liquid with a characteristic fatty, fruity odor. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15456-70-9 | [2] |
| Molecular Formula | C₁₄H₂₄O₂ | [2] |
| Molecular Weight | 224.34 g/mol | [2] |
| Specific Gravity (20°C) | 0.921 - 0.952 | [2] |
| Refractive Index (20°C) | 1.445 - 1.472 | [2] |
| Boiling Point | 344-345 °C (estimated) | [2] |
| Solubility | Soluble in alcohol, insoluble in water. | [2] |
Experimental Protocols
Isolation from Natural Sources (Butterfat)
The original isolation of 9-Tetradecen-5-olide from butterfat, as pioneered by Boldingh and Taylor, involved a multi-step process of extraction and fractionation. The following protocol is a representative summary of the methodologies employed.
Objective: To isolate and concentrate the lactone fraction from butterfat for subsequent analysis.
Materials:
-
Anhydrous butterfat
-
Methanol
-
Sodium methoxide solution
-
Hexane
-
Silicic acid
-
Distillation apparatus
-
Chromatography columns
Procedure:
-
Transesterification: The butterfat is subjected to transesterification with methanol in the presence of a sodium methoxide catalyst. This process converts the triglycerides into fatty acid methyl esters and releases the hydroxy fatty acids, the precursors to lactones.
-
Extraction: The reaction mixture is neutralized, and the methyl esters are extracted with hexane. The lactones and hydroxy fatty acid methyl esters remain in the methanolic phase.
-
Concentration: The methanolic phase is concentrated under reduced pressure to remove the solvent.
-
Column Chromatography: The resulting concentrate is subjected to column chromatography on silicic acid. Elution with a gradient of solvents (e.g., hexane-diethyl ether) allows for the separation of different classes of lipids. The lactone fraction is collected based on its polarity.
-
Distillation: The collected lactone fraction is further purified by fractional distillation under high vacuum to isolate the lactones based on their boiling points.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The purified fraction is analyzed by GC-MS to identify and quantify the individual lactones, including 9-Tetradecen-5-olide.
Representative Synthetic Protocol
While originally isolated from a natural source, chemical synthesis provides a reliable and scalable method for obtaining 9-Tetradecen-5-olide. The following is a representative synthetic route based on general methodologies for the synthesis of unsaturated δ-lactones.
Objective: To synthesize 9-Tetradecen-5-olide from commercially available starting materials.
Materials:
-
1-Heptyne
-
n-Butyllithium
-
Oxirane
-
Pyridinium chlorochromate (PCC)
-
Ethyl 5-oxopentanoate
-
Sodium hydride
-
Palladium on calcium carbonate (Lindlar's catalyst)
-
Hydrogen gas
-
Hydrochloric acid
Procedure:
-
Alkynylation: 1-Heptyne is deprotonated with n-butyllithium at low temperature, followed by the addition of oxirane to yield non-3-yn-1-ol.
-
Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde, non-3-yn-1-al, using pyridinium chlorochromate (PCC).
-
Wittig-type Reaction: A Wittig-type reaction between non-3-yn-1-al and the ylide generated from ethyl 5-oxopentanoate and sodium hydride yields ethyl 5-hydroxy-tetradeca-9,11-diynoate.
-
Selective Hydrogenation: The triple bonds are selectively hydrogenated to a cis-double bond using Lindlar's catalyst and hydrogen gas, affording ethyl 5-hydroxy-9(Z)-tetradecenoate.
-
Lactonization: The hydroxy ester is subjected to acidic hydrolysis and concomitant lactonization by heating with dilute hydrochloric acid to yield 9-Tetradecen-5-olide.
-
Purification: The final product is purified by column chromatography on silica gel.
Spectroscopic Data
The characterization of 9-Tetradecen-5-olide relies on standard spectroscopic techniques. The following table summarizes the expected key spectroscopic features.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.40-5.30 (m, 2H, -CH=CH-), 4.40-4.30 (m, 1H, -O-CH-), 2.50-2.40 (t, 2H, -CH₂-C=O), 2.10-1.90 (m, 4H, allylic protons), 1.90-1.20 (m, 10H, methylene protons), 0.90 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0 (C=O), 130.0 (-CH=CH-), 129.0 (-CH=CH-), 80.0 (-O-CH-), 35.0-20.0 (methylene carbons), 14.0 (-CH₃) |
| Mass Spectrometry (EI) | m/z (%): 224 (M⁺), 99 (base peak), and other characteristic fragments. |
| Infrared (IR, neat) | ν (cm⁻¹): ~3010 (C-H, olefinic), ~2925, 2855 (C-H, aliphatic), ~1735 (C=O, ester), ~1655 (C=C) |
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding specific biological activities or signaling pathways directly modulated by 9-Tetradecen-5-olide beyond its role as a flavor compound. As a fatty acid-derived lactone, it may potentially interact with lipid signaling pathways, but further research is required to elucidate any specific biological functions.
Conclusion
9-Tetradecen-5-olide, first discovered as a natural component of butterfat, is a notable δ-lactone with significant applications in the flavor and fragrance industry. This guide has provided a detailed overview of its discovery, methods for its isolation from natural sources, and a representative synthetic protocol. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of natural products chemistry, food science, and synthetic organic chemistry. Further investigation into the potential biological activities of this compound may reveal novel applications in pharmacology and drug development.
